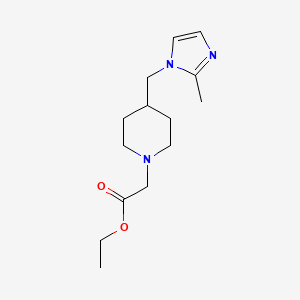
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CDMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular weight of 345.89 g/mol.
作用机制
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide can induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS). This can result in DNA damage and ultimately, cell death. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have relatively low toxicity in normal cells, which is an important consideration for the development of new drugs.
However, there are also some limitations associated with the use of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments. For example, the synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide can be challenging and requires specialized equipment and expertise. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have poor solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide. Additionally, further studies are needed to better understand the mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide and to identify potential biomarkers that can be used to predict response to treatment. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide in humans.
合成方法
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride. The resulting product is then reacted with chloroacetyl chloride to yield 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide.
科学研究应用
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that 2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-21-15-9-8-14(10-16(15)22-2)19(17(20)11-18)12-13-6-4-3-5-7-13/h8-10,13H,3-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLOAXCFSXMKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2CCCCC2)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclohexylmethyl)-N-(3,4-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride](/img/structure/B2439051.png)
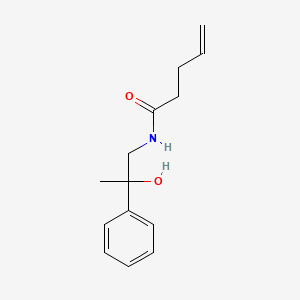

![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2439059.png)
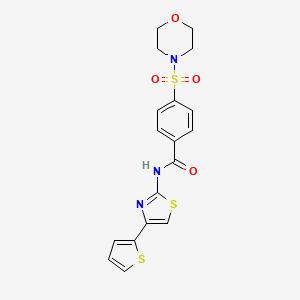
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2439063.png)
![2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione](/img/structure/B2439064.png)
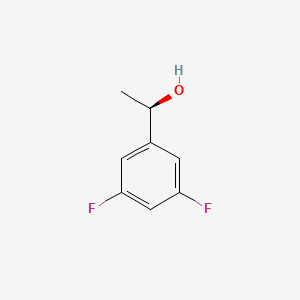

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2439070.png)
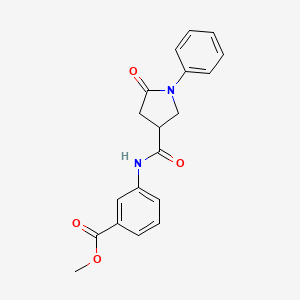
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2439072.png)
